molecular formula C8H16O2 B3433863 2-(1-Hydroxyethyl)Cyclohexanol CAS No. 60713-86-2

2-(1-Hydroxyethyl)Cyclohexanol

Cat. No.: B3433863
CAS No.: 60713-86-2
M. Wt: 144.21 g/mol
InChI Key: MVYIQVQYQBTWRR-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)cyclohexanol is a chemical compound belonging to the class of cyclohexanols. It is characterized by a cyclohexane ring with a hydroxyl group (-OH) and an ethyl group (-CH2CH2OH) attached to the first carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(1-Hydroxyethyl)cyclohexanol can be synthesized through several methods, including:

  • Hydroxyethylation of Cyclohexanol: This involves the reaction of cyclohexanol with ethylene oxide in the presence of a catalyst such as sodium hydroxide.

  • Reduction of Cyclohexanone: Cyclohexanone can be reduced using a reducing agent like sodium borohydride, followed by hydroxyethylation.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the hydroxyethylation of cyclohexanol. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Hydroxyethyl)cyclohexanol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form cyclohexanone.

  • Reduction: The compound can be reduced to form cyclohexanol.

  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

  • Substitution: Reagents like thionyl chloride (for halides) and carboxylic acids (for esters) are used.

Major Products Formed:

  • Oxidation: Cyclohexanone

  • Reduction: Cyclohexanol

  • Substitution: Halogenated cyclohexanols or cyclohexyl esters

Scientific Research Applications

2-(1-Hydroxyethyl)cyclohexanol has several applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.

  • Industry: It is used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism by which 2-(1-Hydroxyethyl)cyclohexanol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Cyclohexanol: Similar structure but lacks the hydroxyethyl group.

  • Cyclohexanone: Oxidized form of cyclohexanol.

  • 2-Hydroxyethyl acrylate: Contains a similar hydroxyethyl group but is part of an acrylate structure.

Uniqueness: 2-(1-Hydroxyethyl)cyclohexanol is unique due to its combination of hydroxyl and ethyl groups on the cyclohexane ring, which imparts distinct chemical properties compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(1-hydroxyethyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6(9)7-4-2-3-5-8(7)10/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYIQVQYQBTWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947167
Record name 2-(1-Hydroxyethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24337-52-8, 60713-86-2
Record name Cyclohexanemethanol, 2-hydroxy-alpha-methyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024337528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC84224
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84224
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1-Hydroxyethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-HYDROXYETHYL)CYCLOHEXANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Hydroxyethyl)Cyclohexanol
Reactant of Route 2
2-(1-Hydroxyethyl)Cyclohexanol
Reactant of Route 3
2-(1-Hydroxyethyl)Cyclohexanol
Reactant of Route 4
2-(1-Hydroxyethyl)Cyclohexanol
Reactant of Route 5
2-(1-Hydroxyethyl)Cyclohexanol
Reactant of Route 6
2-(1-Hydroxyethyl)Cyclohexanol

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